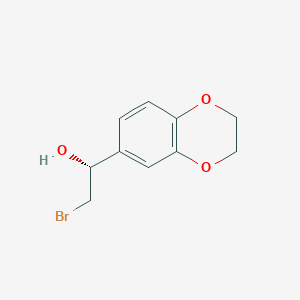
(1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is an organic compound that features a bromine atom, a benzodioxin ring, and an ethan-1-ol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ethan-1-ol group to an alkane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution or ammonia (NH₃) in ethanol.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Major Products Formed
Substitution: Formation of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol derivatives.
Oxidation: Formation of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanal or 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanoic acid.
Reduction: Formation of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane.
Applications De Recherche Scientifique
(1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular systems.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: It is used in studies to understand the interaction of brominated compounds with biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of (1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The benzodioxin ring can interact with hydrophobic pockets in receptors, affecting their function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol: The enantiomer of the compound with similar properties but different stereochemistry.
2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol: Without the (1R) configuration, this compound has similar reactivity but may differ in biological activity.
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol: The non-brominated version, which lacks the reactivity associated with the bromine atom.
Uniqueness
(1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both a bromine atom and a benzodioxin ring. This combination of features makes it particularly useful in asymmetric synthesis and in the development of chiral pharmaceuticals.
Propriétés
Formule moléculaire |
C10H11BrO3 |
|---|---|
Poids moléculaire |
259.10 g/mol |
Nom IUPAC |
(1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol |
InChI |
InChI=1S/C10H11BrO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8,12H,3-4,6H2/t8-/m0/s1 |
Clé InChI |
GDDCWSLVZAXMLA-QMMMGPOBSA-N |
SMILES isomérique |
C1COC2=C(O1)C=CC(=C2)[C@H](CBr)O |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)C(CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


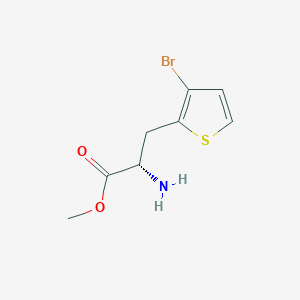
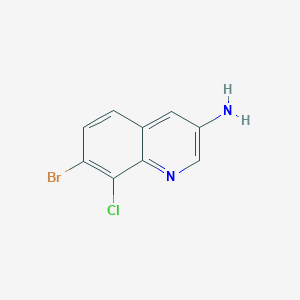

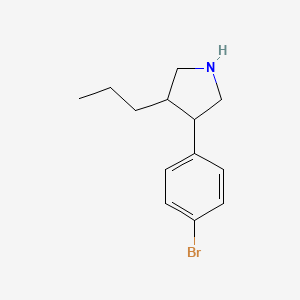
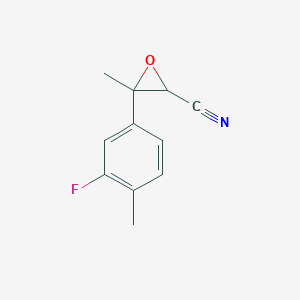


![Potassium trifluoro[(phenylsulfanyl)methyl]boranuide](/img/structure/B13193790.png)




![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopropane](/img/structure/B13193820.png)

